4-[(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoic acid
Description
4-[(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoic acid is a heterocyclic compound featuring a benzoic acid core linked via an amino group to a 2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl moiety. This structure combines the hydrogen-bonding capacity of the carboxylic acid group with the electron-deficient thiazolidinone ring, making it a promising scaffold for pharmaceutical and material science applications.
Properties
IUPAC Name |
4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S/c19-14-13(17-11-8-6-10(7-9-11)15(20)21)23-16(22)18(14)12-4-2-1-3-5-12/h1-9,13,17H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNXIHPWMNLQSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoic acid typically involves the reaction of intermediate compounds such as thiazolidine derivatives with benzoyl chloride. The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate products that are subsequently converted to the final compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would require optimization of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted thiazolidine compounds.
Scientific Research Applications
4-[(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring plays a crucial role in its bioactivity, potentially interacting with enzymes and receptors in biological systems. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The following compounds share core structural motifs with the target molecule, enabling comparative analysis of structure-activity relationships (SAR):
Table 1: Structural Comparison
Table 2: Property Comparison
*logP values estimated using ChemDraw.
Mechanistic Insights
- Electron-Deficient Thiazolidinone Core: Enhances interactions with biological targets (e.g., enzymes, receptors) via hydrogen bonding and dipole-dipole interactions .
- Substituent Effects :
Biological Activity
4-[(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₂N₂O₄S |
| Molecular Weight | 328.34 g/mol |
| CAS Number | 348078-44-4 |
| LogP | 2.7556 |
| Polar Surface Area | 66.792 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 2 |
Synthesis
The synthesis of this compound typically involves the condensation of appropriate thiazolidine derivatives with benzoic acid derivatives. The synthetic pathway often includes the formation of thiazolidinone rings followed by functionalization to introduce the amino and carboxylic acid groups.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of thiazolidinones have shown significant cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). In vitro assays demonstrated that these compounds induce apoptosis through both extrinsic and intrinsic signaling pathways.
A notable study compared the cytotoxicity of several thiazolidinone derivatives, revealing that some exhibited lower IC₅₀ values than standard chemotherapeutics like irinotecan. This suggests a promising therapeutic index for further development in cancer treatment .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Research indicates that thiazolidinone derivatives can inhibit the growth of Gram-positive bacteria effectively. For example, a series of synthesized thiazolidinones showed promising antibacterial activity against Staphylococcus aureus and other pathogens, outperforming common antibiotics in certain assays .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Apoptosis Induction : The compound triggers apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Antibacterial Mechanism : It disrupts bacterial cell wall synthesis and function, leading to cell lysis.
Case Studies
-
Cytotoxicity Evaluation :
A study evaluated various thiazolidinone derivatives for their cytotoxic effects on human tumor cell lines. The results indicated that certain derivatives had IC₅₀ values significantly lower than those of established anticancer drugs, suggesting their potential as effective chemotherapeutics . -
Antimicrobial Testing :
Another investigation focused on the antibacterial efficacy of thiazolidinone derivatives against clinical isolates. The findings revealed that some compounds demonstrated superior activity compared to standard treatments, indicating their potential for use in antibiotic-resistant infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
